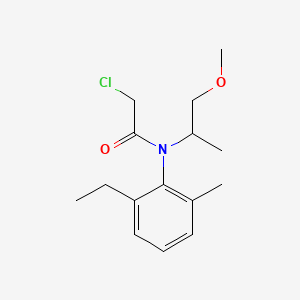
1,2-Ethanediol, 1,2-bis(4-fluorophenyl)-
Vue d'ensemble
Description
1,2-Ethanediol, 1,2-bis(4-fluorophenyl)- is a useful research compound. Its molecular formula is C14H12F2O2 and its molecular weight is 250.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Ethanediol, 1,2-bis(4-fluorophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Ethanediol, 1,2-bis(4-fluorophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Gel Permeation Chromatography : Bead polymers synthesized from 1,2-bis-(4-vinylphenyl)-ethanediol-1,2 and styrene have been applied in gel permeation chromatography (Braun & Brendlein, 1973).
Fluorescent Materials : Synthesized complexes of 1,2-Bis(2-benzimidazolyl)-1,2-ethanediol with various metals (Co(II), Cu(II), and Fe(II)) exhibit good fluorescent properties, indicating their potential use in material sciences (Key, 2009).
Silver Nanoclusters : The use of 1,2-bis(diphenylphosphino)ethane and tris(4-fluorophenyl)phosphine in the synthesis of hydride-rich silver nanoclusters highlights the versatility of similar compounds in nanotechnology and material sciences (Bootharaju et al., 2016).
Antiestrogens in Cancer Research : 1,1,2,2-Tetraalkyl-1,2-diphenylethanes, which are structurally related to 1,2-bis(4-fluorophenyl)ethanediol, have shown inhibitory activity against hormone-dependent mammary adenocarcinoma, indicating potential applications in cancer treatment (Hartmann et al., 1980).
Photolabile Protecting Groups : Bis(o-nitrophenyl)ethanediol, a related compound, has been used as a photolabile protecting group for ketones and aldehydes, indicating the potential of 1,2-Ethanediol derivatives in synthetic chemistry (Blanc & Bochet, 2003).
Pharmacological Agents : The derivatives of 1,2-Ethanediol, such as 1,2-bis(2-aryl-1,3-thiazolidine-4-one 1,1-dioxide), have been investigated for their anti-histamine, anti-inflammatory, analgesic, and anti-pyretic properties (Vigorita et al., 1988).
Propriétés
IUPAC Name |
1,2-bis(4-fluorophenyl)ethane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-14,17-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHFZTKNJGJNLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)F)O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373135 | |
| Record name | 1,2-Ethanediol, 1,2-bis(4-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Ethanediol, 1,2-bis(4-fluorophenyl)- | |
CAS RN |
24133-58-2 | |
| Record name | 1,2-Ethanediol, 1,2-bis(4-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z)-2-(2-ethoxybenzylidene)-7-[(2-methylpiperidinium-1-yl)methyl]-3-oxo-2,3-dihydro-1-benzofuran-6-olate](/img/structure/B7790253.png)


![6-amino-2-[4-(propan-2-yl)phenyl]-4H-chromen-4-one](/img/structure/B7790282.png)





![(NZ)-N-[(4-chlorophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B7790316.png)



